2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a variety of functional groups, including furan, oxadiazole, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the furan moiety, and the coupling with the piperazine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- **2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one)
- **5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- **5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
Uniqueness
2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S/c1-2-11-27(18-22-25-26-24(34-22)21-9-6-16-33-21)19-23(30)28-12-14-29(15-13-28)35(31,32)17-10-20-7-4-3-5-8-20/h3-10,16-17H,2,11-15,18-19H2,1H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKZRIZNAKLXSG-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=NN=C(O1)C2=CC=CO2)CC(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=NN=C(O1)C2=CC=CO2)CC(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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